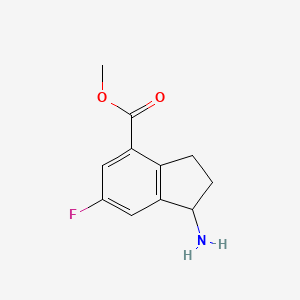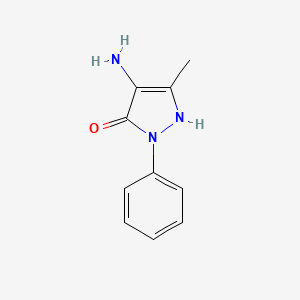
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H10N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Edaravone, which is a well-known free radical scavenger used in the treatment of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of ethanol and heated to around 50°C. After the addition of ethyl acetoacetate, the mixture is refluxed for about 4 hours. Upon cooling, yellow crystals are formed, which are then filtered and recrystallized using ethanol to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of phenylhydrazine and butanone amide. The reaction is conducted at approximately 50°C, followed by filtration, washing with water, and drying to yield the final product. The raw materials used include aniline, liquid ammonia, hydrochloric acid, acetic acid, sulfuric acid, and ammonium nitrite .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Biology: Employed in studies related to free radical scavenging and neuroprotection.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals. It donates an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can cross the blood-brain barrier, making it effective in protecting neuronal cells from ischemic damage .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one:
1,2-Dihydro-1-Methyl-4-(1-Methylethyl)-5-[(Methyl(1-Methyl-2-phenylethyl)amino)methyl]-2-phenyl-3H-pyrazol-3-one:
Uniqueness
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its potent free radical scavenging ability and its application in treating neurological disorders. Unlike other similar compounds, it has been extensively studied and approved for clinical use in several countries .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-amino-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
InChI Key |
DDRYYGYEWVMUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


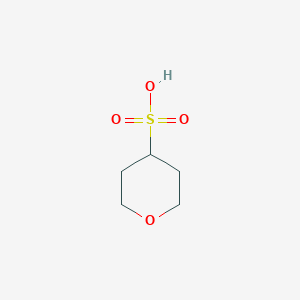
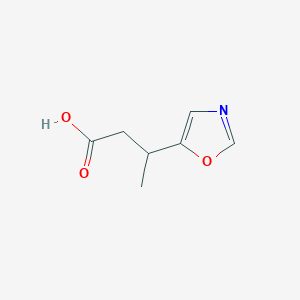

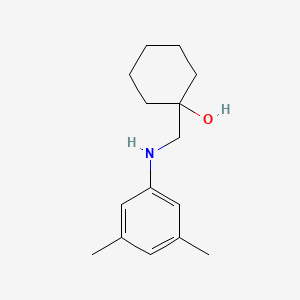

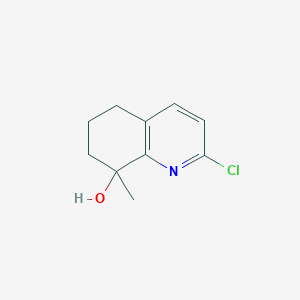
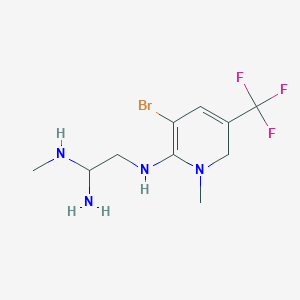
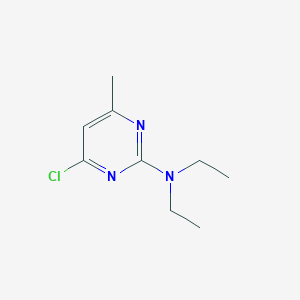
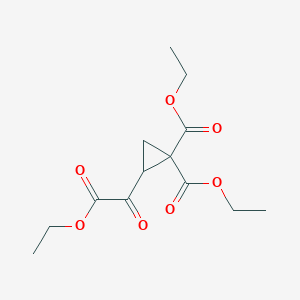
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)

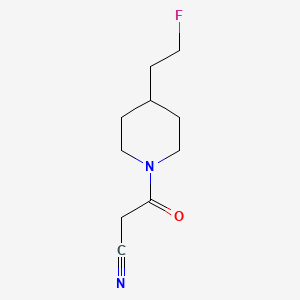
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
